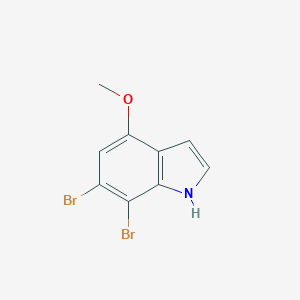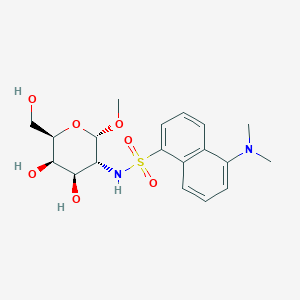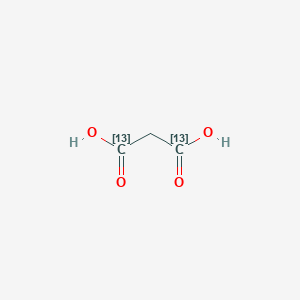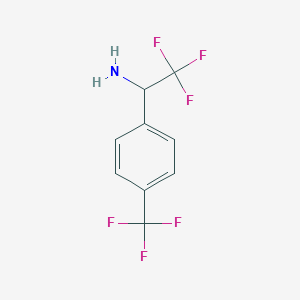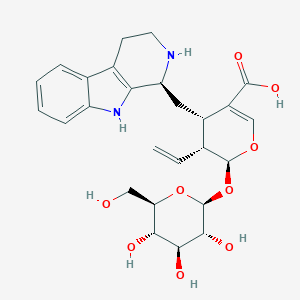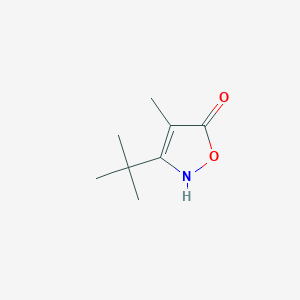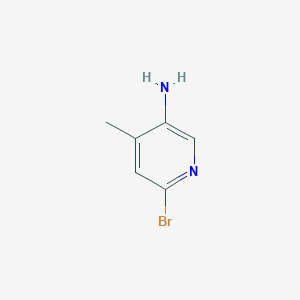
Silbercyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver cyanate is an inorganic compound composed of silver and cyanate ions. It is an important chemical compound used in many scientific and industrial applications. Silver cyanate is used in the synthesis of various organic compounds, as an oxidizing agent, and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals, dyes, and other compounds. Silver cyanate is also used in the synthesis of silver nanoparticles, which have a wide range of applications in the biomedical and environmental sciences.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
Silbercyanat ist ein wertvolles Werkzeug in der Synthese organischer Verbindungen . Es wird zur Herstellung von 1-(3-thianyl)uracil- und 9-(3-thianyl)adeninderivaten verwendet .
Oxidationsmittel
Das Silberion im Silbercyanatmolekül fungiert als Lewis-Säure, wodurch this compound zu einem effektiven Oxidationsmittel wird .
Katalysator für organische Reaktionen
Das Cyanation im this compound wirkt als Lewis-Base und trägt zu seinen katalytischen Eigenschaften bei . Es wird als Katalysator in organischen Reaktionen verwendet .
Chemosterilant
this compound wird als Chemosterilant bei erwachsenen Stubenfliegen eingesetzt . Diese Anwendung ist besonders nützlich in der Schädlingsbekämpfung.
Anti-HIV- und Antitumoraktivität
this compound wird zur Herstellung von Derivaten verwendet, die eine potenzielle anti-humane Immunschwächevirus (HIV)- und Antitumoraktivität aufweisen .
Silberbeschichtungslösung
In der Galvanik wird this compound als Silberbeschichtungslösung verwendet .
Forschung in der Radiochemie
this compound wurde bei der effizienten und praktischen Radiochemie von [11C]Temozolomid eingesetzt .
Synthese von künstlicher Nukleinsäure
this compound wurde bei der Synthese einer künstlichen Nukleinsäure mit einem Oxanorbornangerüst verwendet
Safety and Hazards
Silver cyanate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment when handling silver cyanate .
Zukünftige Richtungen
The Silver Cyanate Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . Technological advancements have led to the development of innovative Silver Cyanate solutions, meeting diverse consumer needs across industries . Increasing awareness of Silver Cyanate benefits, coupled with growing environmental concerns, is fueling market expansion .
Wirkmechanismus
Target of Action
Silver cyanate, a cyanate salt of silver , primarily targets nitrogen atoms in its environment. In its crystalline structure, each silver ion is equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This suggests that nitrogen-containing compounds could be potential targets for silver cyanate.
Mode of Action
The mode of action of silver cyanate involves its interaction with nitrogen atoms. The silver ions in silver cyanate are each coordinated to two nitrogen atoms, resulting in zigzag chains of alternating silver and nitrogen atoms . This unique structure allows silver cyanate to interact with nitrogen-containing compounds in its environment.
Biochemical Pathways
Cyanate, a component of silver cyanate, is known to be toxic to all organisms . Cyanase, an enzyme found in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This suggests that silver cyanate may potentially interfere with this detoxification pathway.
Pharmacokinetics
It’s known that silver cyanate is soluble in ammonia, nitric acid, potassium cyanide, and ammonium hydroxide, but insoluble in alcohol and dilute acids . This solubility profile may influence its bioavailability and distribution within the body.
Action Environment
The action of silver cyanate can be influenced by environmental factors. For instance, its solubility varies depending on the presence of certain substances, such as ammonia or nitric acid . This suggests that the action, efficacy, and stability of silver cyanate could be affected by the chemical composition of its environment.
Biochemische Analyse
Cellular Effects
Silver cyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that cyanate, including silver cyanate, can inhibit the germination and early seedling growth in plants . This inhibition is likely due to the interference of cyanate with cellular respiration and other metabolic processes. Additionally, silver cyanate’s interaction with cyanases helps mitigate these effects by converting cyanate to less harmful compounds.
Molecular Mechanism
At the molecular level, silver cyanate exerts its effects through binding interactions with biomolecules, particularly enzymes like cyanases. The silver ions in silver cyanate are equidistant from two nitrogen atoms, forming a straight N–Ag–N group . This unique structure allows silver cyanate to interact effectively with cyanases, facilitating the conversion of cyanate to carbon dioxide and ammonia. This enzymatic reaction is essential for detoxifying cyanate and maintaining cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of silver cyanate can change over time. Silver cyanate is relatively stable, but it can degrade under certain conditions, such as exposure to nitric acid, forming silver nitrate, carbon dioxide, and ammonium nitrate . Long-term studies have shown that silver cyanate can have sustained effects on cellular function, particularly in detoxifying cyanate and preventing its accumulation in cells.
Dosage Effects in Animal Models
The effects of silver cyanate vary with different dosages in animal models. At lower doses, silver cyanate can effectively detoxify cyanate without causing significant adverse effects. At higher doses, silver cyanate can exhibit toxic effects, including interference with cellular respiration and metabolic processes . It is crucial to determine the optimal dosage to balance the detoxification benefits with potential toxic effects.
Metabolic Pathways
Silver cyanate is involved in metabolic pathways related to cyanate detoxification. Cyanases play a central role in these pathways by converting cyanate to carbon dioxide and ammonia . This reaction is essential for preventing the accumulation of toxic cyanate in cells and maintaining metabolic balance. Silver cyanate’s interaction with cyanases enhances the efficiency of this detoxification process.
Transport and Distribution
Within cells and tissues, silver cyanate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of silver cyanate in specific cellular compartments where detoxification processes occur . The efficient transport and distribution of silver cyanate are crucial for its role in detoxifying cyanate and maintaining cellular homeostasis.
Subcellular Localization
Silver cyanate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The unique structure of silver cyanate allows it to interact with cyanases and other biomolecules within these compartments, facilitating the detoxification of cyanate . This localization is essential for the compound’s activity and function in maintaining cellular health.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for silver cyanate involves the reaction between silver nitrate and sodium cyanate.", "Starting Materials": ["Silver nitrate", "Sodium cyanate"], "Reaction": [ "Dissolve 2.5 g of silver nitrate in 50 mL of distilled water in a beaker", "Dissolve 1.7 g of sodium cyanate in 50 mL of distilled water in a separate beaker", "Slowly add the sodium cyanate solution to the silver nitrate solution while stirring continuously", "The reaction mixture will turn cloudy and a white precipitate of silver cyanate will form", "Filter the precipitate using a Buchner funnel", "Wash the precipitate with distilled water to remove any impurities", "Dry the silver cyanate in a desiccator" ] } | |
CAS-Nummer |
3315-16-0 |
Molekularformel |
CHAgNO |
Molekulargewicht |
150.893 g/mol |
IUPAC-Name |
cyanic acid;silver |
InChI |
InChI=1S/CHNO.Ag/c2-1-3;/h3H; |
InChI-Schlüssel |
VAQVDZZAAMAZAO-UHFFFAOYSA-N |
SMILES |
C(#N)O.[Ag] |
Kanonische SMILES |
C(#N)O.[Ag] |
Andere CAS-Nummern |
3315-16-0 |
Physikalische Beschreibung |
White odorless powder; Soluble in water; [Alfa Aesar MSDS] |
Piktogramme |
Irritant |
Synonyme |
Cyanic Acid Silver(1+) Salt (1:1); Silver(I) Cyanate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



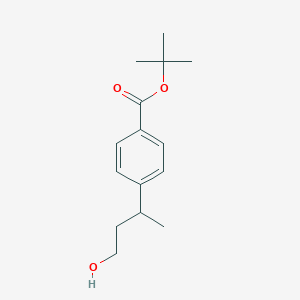

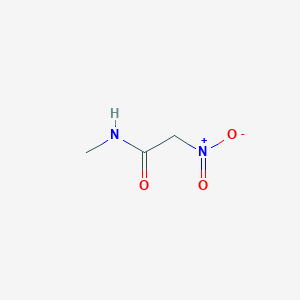
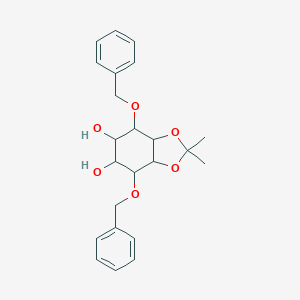
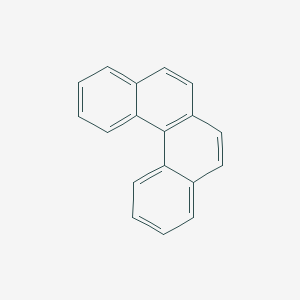
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)
